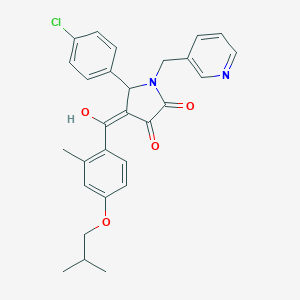
5-(4-chlorophenyl)-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-chlorophenyl)-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in various fields. This compound is commonly referred to as CHIM-1, and it has been the subject of numerous research studies aimed at understanding its synthesis, mechanism of action, and potential applications.
Mechanism of Action
The mechanism of action of CHIM-1 is not fully understood, but several studies have suggested that it works by inhibiting the activity of certain enzymes involved in cancer cell proliferation. Specifically, CHIM-1 has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in regulating gene expression.
Biochemical and Physiological Effects:
In addition to its potential anticancer activity, CHIM-1 has also been shown to have other biochemical and physiological effects. For example, one study found that CHIM-1 exhibits potent anti-inflammatory effects by inhibiting the activity of certain enzymes involved in the inflammatory response. Additionally, CHIM-1 has been shown to have neuroprotective effects by inhibiting the activity of certain enzymes involved in neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of CHIM-1 for lab experiments is its relatively simple synthesis method, which makes it readily available for researchers. Additionally, CHIM-1 has been shown to exhibit potent activity against various cancer cell lines, which makes it a promising candidate for further research. However, one limitation of CHIM-1 is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on CHIM-1. One potential area of research is the development of more potent analogs of CHIM-1 that exhibit even greater anticancer activity. Additionally, further research is needed to fully understand the mechanism of action of CHIM-1 and its potential applications in other fields, such as neurodegenerative diseases and inflammation. Finally, more research is needed to fully understand the potential toxicity of CHIM-1 and its implications for clinical use.
Synthesis Methods
The synthesis of CHIM-1 involves several steps, including the reaction of 4-chlorobenzaldehyde with 3-pyridinemethanol to form 4-(3-pyridinylmethyl)benzaldehyde. This intermediate product is then reacted with isobutyl magnesium chloride to form 4-(4-isobutoxy-2-methylbenzoyl)benzaldehyde. The final step involves the reaction of this intermediate product with 3-hydroxy-2-pyrrolidinone to form CHIM-1.
Scientific Research Applications
CHIM-1 has been the subject of numerous research studies due to its potential applications in various fields. One of the most significant areas of research has been its potential use as an anticancer agent. Several studies have shown that CHIM-1 exhibits potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer.
properties
Product Name |
5-(4-chlorophenyl)-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one |
|---|---|
Molecular Formula |
C28H27ClN2O4 |
Molecular Weight |
491 g/mol |
IUPAC Name |
(E)-[2-(4-chlorophenyl)-4,5-dioxo-1-(pyridin-1-ium-3-ylmethyl)pyrrolidin-3-ylidene]-[2-methyl-4-(2-methylpropoxy)phenyl]methanolate |
InChI |
InChI=1S/C28H27ClN2O4/c1-17(2)16-35-22-10-11-23(18(3)13-22)26(32)24-25(20-6-8-21(29)9-7-20)31(28(34)27(24)33)15-19-5-4-12-30-14-19/h4-14,17,25,32H,15-16H2,1-3H3/b26-24+ |
InChI Key |
YHQSIAAWSIIYIA-SHHOIMCASA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)OCC(C)C)/C(=C\2/C(N(C(=O)C2=O)CC3=C[NH+]=CC=C3)C4=CC=C(C=C4)Cl)/[O-] |
SMILES |
CC1=C(C=CC(=C1)OCC(C)C)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=C(C=C4)Cl)O |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(C)C)C(=C2C(N(C(=O)C2=O)CC3=C[NH+]=CC=C3)C4=CC=C(C=C4)Cl)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(E)-{2-(3,4-diethoxyphenyl)-1-[2-(morpholin-4-ium-4-yl)ethyl]-4,5-dioxopyrrolidin-3-ylidene}(4-methylphenyl)methanolate](/img/structure/B266756.png)
![5-(3,4-diethoxyphenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266757.png)



![5-[3-(allyloxy)phenyl]-4-(4-bromobenzoyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266772.png)

![methyl 4-{3-(1-benzofuran-2-ylcarbonyl)-1-[3-(dimethylamino)propyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate](/img/structure/B266777.png)
![4-(1-benzofuran-2-ylcarbonyl)-1-[2-(dimethylamino)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266781.png)
![(E)-1-benzofuran-2-yl{1-[2-(diethylammonio)ethyl]-2-(5-methylfuran-2-yl)-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B266782.png)
![(E)-1-benzofuran-2-yl{1-[2-(diethylammonio)ethyl]-4,5-dioxo-2-[4-(propan-2-yl)phenyl]pyrrolidin-3-ylidene}methanolate](/img/structure/B266783.png)

![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266786.png)